physical and chemical properties of 2-Chloro-4-fluoro-5-nitrotoluene
physical and chemical properties of 2-Chloro-4-fluoro-5-nitrotoluene
This technical guide provides a comprehensive overview of the core physical and chemical properties, synthesis, reactivity, and applications of 2-Chloro-4-fluoro-5-nitrotoluene. The information is intended for researchers, scientists, and professionals involved in drug development and fine chemical synthesis.
Core Properties
2-Chloro-4-fluoro-5-nitrotoluene is a substituted aromatic compound with the chemical formula C₇H₅ClFNO₂.[1] It presents as a colorless to pale yellow or green crystalline solid.[2][3][4] This compound is slightly soluble in water but soluble in organic solvents like ethanol, ether, and benzene.[2][5]
Physical and Chemical Data
The table below summarizes the key quantitative data for 2-Chloro-4-fluoro-5-nitrotoluene.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅ClFNO₂ | [1] |
| Molecular Weight | 189.57 g/mol | [1] |
| Appearance | White to Yellow to Green powder to crystal | [3] |
| Melting Point | 38.0 to 42.0 °C | [3] |
| Boiling Point | Not explicitly available | |
| Solubility | Slightly soluble in water | [2][5] |
| CAS Number | 112108-73-3 | [1] |
Synthesis and Experimental Protocols
The primary synthesis route for 2-Chloro-4-fluoro-5-nitrotoluene is through the nitration of a 2-chloro-4-fluorotoluene derivative. A common precursor is 2-chloro-4-fluorobenzotrichloride, which is synthesized via photochlorination of 2-chloro-4-fluorotoluene.[6]
Synthesis of 2-Chloro-4-fluoro-5-nitrobenzotrichloride
This method describes the efficient synthesis of a direct precursor to the title compound's derivatives.
Experimental Protocol:
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Preparation of Mixed Acid: A mixture of concentrated sulfuric acid (98%) and concentrated nitric acid (98%) is prepared in a 1:1 mass ratio.[7]
-
Nitration Reaction: 2-chloro-4-fluorobenzotrichloride is added dropwise to the mixed acid under stirring. The reaction temperature is maintained between -2°C and 2°C. The addition is typically carried out over 1.5 hours.[7]
-
Quenching: After the addition is complete, the reaction mixture is kept at the same temperature for an additional 10 minutes. The nitrated material is then slowly added to an ice-water mixture with stirring to quench the reaction.[7]
-
Product Isolation: The resulting solid product is isolated by suction filtration using a circulating water vacuum pump.[7]
-
Purification: The collected solid is washed and dried to yield the final product.[7]
This process has reported yields of approximately 98% with a purity of around 92%.[7]
Chemical Reactivity
The reactivity of 2-Chloro-4-fluoro-5-nitrotoluene is largely dictated by the interplay of its functional groups. The nitro group is strongly electron-withdrawing, which activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). In SNAr reactions, fluorine is a significantly better leaving group than chlorine, a principle that is crucial in designing synthetic routes involving this molecule.[8] The electron-withdrawing effect of the fluorine atom also helps to stabilize the negatively charged Meisenheimer complex intermediate formed during the rate-determining step of the SNAr mechanism.[8]
The methyl group can be oxidized to a carboxylic acid, and the nitro group can be reduced to an amine, providing further avenues for synthetic transformations.[9]
Spectroscopic Data
-
FTIR and Raman: FTIR and Raman spectra for 2-Chloro-4-fluoro-5-nitrotoluene are available and can be accessed through specialized databases.[10]
-
Mass Spectrometry: Predicted mass-to-charge ratios (m/z) for various adducts have been calculated. For the protonated molecule ([M+H]⁺), the predicted m/z is 190.00656.[11]
-
NMR: While specific ¹H and ¹³C NMR data for 2-Chloro-4-fluoro-5-nitrotoluene is not published, data for the related compound 2-fluoro-5-nitrotoluene shows characteristic aromatic proton signals between 7.1 and 8.2 ppm and a methyl proton signal around 2.4 ppm.[12] Similar shifts would be expected for the title compound, with additional coupling patterns due to the chlorine atom.
Applications in Research and Development
2-Chloro-4-fluoro-5-nitrotoluene is a valuable intermediate in the synthesis of a variety of fine chemicals, with significant applications in the pharmaceutical and agrochemical industries.
-
Pharmaceutical Development: This compound serves as a key building block in the synthesis of various pharmaceuticals, notably in the development of anti-cancer agents and antibiotics.[13]
-
Agrochemicals: It is utilized in the formulation of herbicides and pesticides, contributing to improved crop protection and yield.[13]
-
Dyes and Pigments: It is also used as an intermediate in the manufacturing of dyes and pigments.[2]
Safety and Handling
2-Chloro-4-fluoro-5-nitrotoluene is a toxic substance that can cause irritation and damage to the skin and eyes.[2] It is classified as a combustible solid.[14] Appropriate personal protective equipment, including chemical-resistant gloves, protective clothing, and eye protection, should be worn when handling this compound.[2] Work should be conducted in a well-ventilated area.[2] It is also important to prevent its release into the environment, as it may pose an ecological risk.[2]
References
- 1. chemscene.com [chemscene.com]
- 2. chembk.com [chembk.com]
- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 4. labproinc.com [labproinc.com]
- 5. 2-Chloro-4-fluoro-5-nitrotoluene, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 6. CN114105772A - A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 7. Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene - Eureka | Patsnap [eureka.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. Page loading... [guidechem.com]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. PubChemLite - 2-chloro-4-fluoro-5-nitrotoluene (C7H5ClFNO2) [pubchemlite.lcsb.uni.lu]
- 12. 2-Fluoro-5-nitrotoluene(455-88-9) 1H NMR spectrum [chemicalbook.com]
- 13. chemimpex.com [chemimpex.com]
- 14. 2-Chloro-4-fluoro-5-nitrotoluene | Sigma-Aldrich [sigmaaldrich.com]
